molecular formula C20H25N3O4 B2370677 2-((2-morpholinoquinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941989-41-9

2-((2-morpholinoquinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2370677
CAS RN: 941989-41-9
M. Wt: 371.437
InChI Key: UXPZEVUMLCHFFP-UHFFFAOYSA-N
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Description

2-((2-morpholinoquinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as MQTA and is a derivative of quinoline.

Mechanism of Action

The mechanism of action of MQTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects:
MQTA has been shown to have various biochemical and physiological effects including reducing inflammation, inducing apoptosis, inhibiting angiogenesis, and improving cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using MQTA in lab experiments is that it is relatively easy to synthesize and is readily available. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on MQTA. One area of interest is in the development of new therapeutic applications for MQTA, particularly in the treatment of cancer and neurodegenerative disorders. Another area of interest is in the further elucidation of its mechanism of action, which could lead to the development of more effective treatments. Finally, there is also interest in the development of new synthetic methods for MQTA, which could lead to improvements in its yield and purity.

Synthesis Methods

The synthesis of MQTA involves the reaction of 2-chloroquinoline-8-ol with morpholine and tetrahydrofuran-2-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain MQTA in high yield.

Scientific Research Applications

MQTA has been studied for its potential therapeutic applications in various fields of medicine including cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, MQTA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease research, MQTA has been shown to have anti-inflammatory properties and to reduce the risk of atherosclerosis. In neurodegenerative disorder research, MQTA has been shown to have neuroprotective effects and to improve cognitive function.

properties

IUPAC Name

2-(2-morpholin-4-ylquinolin-8-yl)oxy-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c24-19(21-13-16-4-2-10-26-16)14-27-17-5-1-3-15-6-7-18(22-20(15)17)23-8-11-25-12-9-23/h1,3,5-7,16H,2,4,8-14H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPZEVUMLCHFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-morpholinoquinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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